molecular formula C25H29N3O4 B586729 Carvedilol Monoalkylpyrocatechol Impurity CAS No. 1391052-10-0

Carvedilol Monoalkylpyrocatechol Impurity

Cat. No.: B586729
CAS No.: 1391052-10-0
M. Wt: 435.524
InChI Key: MQASJEXGQFESBA-UHFFFAOYSA-N
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Description

Carvedilol Monoalkylpyrocatechol Impurity is a chemical compound that is often encountered as a byproduct or impurity in the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This impurity can arise during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the pharmaceutical product.

Preparation Methods

The preparation of Carvedilol Monoalkylpyrocatechol Impurity typically involves synthetic routes similar to those used for Carvedilol itself. The synthesis generally starts with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol. During these steps, various side reactions can occur, leading to the formation of impurities, including this compound .

Industrial production methods for Carvedilol involve optimizing reaction conditions to minimize the formation of impurities. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .

Chemical Reactions Analysis

Carvedilol Monoalkylpyrocatechol Impurity can undergo various chemical reactions, including:

    Oxidation: This impurity can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Carvedilol Monoalkylpyrocatechol Impurity is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in pharmaceutical formulations can potentially affect the overall pharmacological profile of Carvedilol. The impurity may interact with molecular targets and pathways similar to those of Carvedilol, but detailed studies are required to elucidate its specific effects .

Comparison with Similar Compounds

Carvedilol Monoalkylpyrocatechol Impurity can be compared with other impurities and related compounds found in Carvedilol formulations, such as:

The uniqueness of this compound lies in its specific formation pathway and its potential effects on the pharmacological properties of Carvedilol. Understanding and controlling this impurity is essential for ensuring the safety and efficacy of Carvedilol-based medications .

Properties

CAS No.

1391052-10-0

Molecular Formula

C25H29N3O4

Molecular Weight

435.524

IUPAC Name

1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol

InChI

InChI=1S/C25H29N3O4/c26-12-14-30-22-9-3-4-10-23(22)31-15-13-27-16-18(29)17-32-24-11-5-8-21-25(24)19-6-1-2-7-20(19)28-21/h1-11,18,27-29H,12-17,26H2

InChI Key

MQASJEXGQFESBA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCN)O

Synonyms

N-(9H-carbazol-4-yloxy)propan-2-ol)-1,2-Bis(2-aminoethoxy)benzene

Origin of Product

United States

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